molecular formula C5H8N2O2S2 B2718632 2,4-Dimethyl-1,3-thiazole-5-sulfonamide CAS No. 80466-90-6

2,4-Dimethyl-1,3-thiazole-5-sulfonamide

Cat. No.: B2718632
CAS No.: 80466-90-6
M. Wt: 192.25
InChI Key: JEURSUYIBLKIGL-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2,4-dimethylthiazole with sulfonamide derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-1,3-thiazole-5-sulfonamide has a wide range of scientific research applications, including:

Biological Activity

2,4-Dimethyl-1,3-thiazole-5-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiazole Derivatives

Thiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The thiazole ring structure contributes significantly to these properties, making it a valuable scaffold in medicinal chemistry. The presence of substituents on the thiazole ring can enhance or modulate its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

  • Bacterial Inhibition : The compound shows effective antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Minimum inhibitory concentrations (MICs) have been reported in the range of 6.25 μg/mL to 15.62 μg/mL against several strains .
  • Fungal Activity : It also demonstrates antifungal activity against pathogens like Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 mM to 4.23 mM .

Anti-inflammatory Effects

The compound's sulfonamide group is believed to contribute to its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses, potentially making it useful in treating inflammatory diseases .

Anticancer Potential

Emerging evidence points to the anticancer potential of thiazole derivatives, including this compound. Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Interaction : Thiazole derivatives can bind to various receptors in the body, influencing biochemical pathways related to inflammation and infection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly alter potency:

Compound ModificationEffect on Activity
Electron-withdrawing groups (e.g., NO₂)Enhance antibacterial activity
Lipophilic substituentsIncrease membrane permeability and bioactivity
Substitution at position 5Can enhance solubility and target specificity

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Antibacterial Efficacy : A study evaluated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, showing significant inhibition comparable to conventional antibiotics .
  • Antifungal Activity : Another research project demonstrated its antifungal properties against clinical isolates of Candida species, suggesting potential for use in treating fungal infections .
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects revealed a reduction in TNF-alpha production in human monocytes when treated with the compound .

Properties

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEURSUYIBLKIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Liquid ammonia was added dropwise via a CO2/acetone condenser to a solution of 2,4-dimethylthiazole-5-sulfonyl chloride (260 mg, 1.228 mmol) in THF (3 mL) at −78° C. until the volume had approximately doubled (˜10 min). The reaction was stirred at −78° C. for 1 h and then allowed to slowly warm to rt. The reaction was concentrated to dryness and the residue was diluted with CH2Cl2. The slurry was filtered to remove the solids and the solution was concentrated to yield 2,4-dimethylthiazole-5-sulfonamide (230 mg, 1.2 mmol, 97% yield) as a light yellow solid. LC-MS retention time 0.43 min; m/z 191 (MH−). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 10 u C18 3.0×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 5 ml/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 3 min, a hold time of 1 min, and an analysis time of 4 min where solvent A was 5% acetonitrile/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% acetonitrile/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode.
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Synthesis routes and methods II

Procedure details

According to Reference Example 9-7, by use of 2,4-dimethylthiazole-5-sulfonyl chloride (250 mg, 1.1 mmol) and a 7 mol/L solution of ammonia in methanol (2 mL), the mixture was stirred and reacted at room temperature for 2 hours. Then, purification by silica gel column chromatography (chloroform/methanol=1/0 to 20/1) was performed to give 2,4-dimethylthiazole-5-sulfonamide (Compound FL) (60 mg, yield: 34%).
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